
Propyl 2-ethyl-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-ethyl-4-methylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound is characterized by its unique molecular structure, which contributes to its distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2-ethyl-4-methylpentanoate can be synthesized through esterification, a chemical reaction between an alcohol and a carboxylic acid. The typical synthetic route involves the reaction of 2-ethyl-4-methylpentanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-ethyl-4-methylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-ethyl-4-methylpentanoic acid and propanol.
Reduction: 2-ethyl-4-methylpentanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 2-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of propyl 2-ethyl-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pentanoate: Another ester with a similar structure but different alkyl groups.
Ethyl pentanoate: Similar ester with ethyl instead of propyl group.
Isopropyl 4-methylpentanoate: Similar structure with isopropyl group.
Uniqueness
Propyl 2-ethyl-4-methylpentanoate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties influence its reactivity, solubility, and applications, making it suitable for specific uses in various industries.
Eigenschaften
CAS-Nummer |
6323-94-0 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
propyl 2-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-5-7-13-11(12)10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
JDZHUFRAPPRCPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(CC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
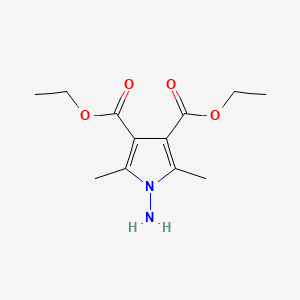
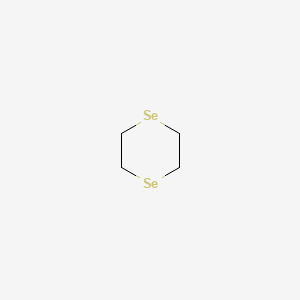


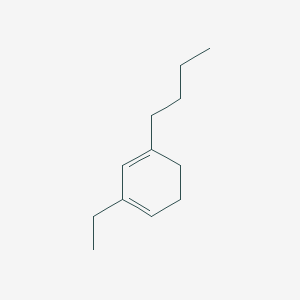

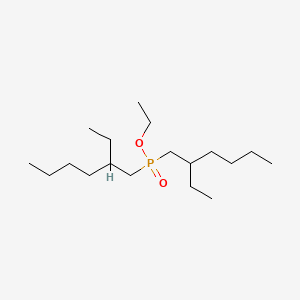
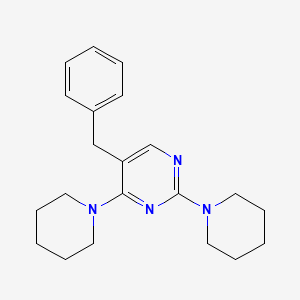
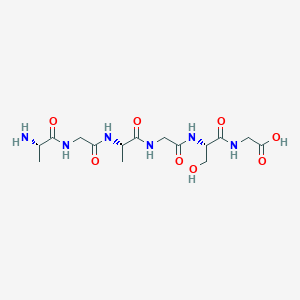



![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
